5-[(4-Methylphenoxy)methyl]-2-furoic acid
Overview
Description
“5-[(4-Methylphenoxy)methyl]-2-furoic acid” is an organic compound with the molecular formula C14H14O4 . It has a molecular weight of 246.26 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H14O4/c1-9-3-5-12 (6-4-9)17-8-11-7-13 (14 (15)16)18-10 (11)2/h3-7H,8H2,1-2H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 246.26 .Scientific Research Applications
Photoisomerization and Synthesis
5-[(4-Methylphenoxy)methyl]-2-furoic acid, and its related compounds, demonstrate potential in photoisomerization processes. The transformation of similar α, β-unsaturated carboxylic acids into corresponding isomers via irradiation has been explored, showcasing applications in photochemistry (Biot, Keukeleire, & Verzele, 2010).
Chemical Transformations
Studies have shown that derivatives of similar furoic acids can undergo various transformations under the action of bases. These include the formation of acetylene thiolates and other compounds, indicating a range of chemical reactivity and potential applications in organic synthesis (Maadadi, Pevzner, & Petrov, 2017).
Biocatalysis and Polymer Synthesis
Furoic acid derivatives, like this compound, are important in biocatalytic processes. They serve as building blocks in the polymer and fine chemical industries. The synthesis of various furan carboxylic acids, including similar compounds, via biocatalytic methods highlights their potential in sustainable polymer production (Wen, Zhang, Zong, & Li, 2020).
Chromatographic Analysis in Food Products
Compounds like this compound and its derivatives can be analyzed using high-performance liquid chromatography. This method is useful in the analysis of various components in food products, indicating their relevance in food science and safety (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).
Antioxidant Activity
Related phenyl ether derivatives have shown significant antioxidant activities, suggesting that similar compounds like this compound may have potential applications in the development of antioxidant agents (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Nematicidal Activity
Derivatives of furoic acid have demonstrated nematicidal activity against plant-parasitic nematodes, suggesting potential applications in agriculture and pest management (Kimura, Tani, Hayashi, Ohtani, Fujioka, Kawano, & Shimada, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to phenoxy herbicides such as mcpa , which primarily target plant growth hormones known as auxins .
Mode of Action
Based on its structural similarity to mcpa, it may act as an auxin mimic . Auxins are plant hormones that regulate growth. When auxin mimics are applied to plants, they can induce rapid, uncontrolled growth, often leading to the plant’s death .
Biochemical Pathways
Auxin mimics like mcpa typically affect the pathways related to plant growth and development .
Pharmacokinetics
Similar compounds like mcpa are typically absorbed by plants and distributed throughout the plant tissues .
Result of Action
Auxin mimics like mcpa typically cause rapid, uncontrolled growth in plants, often leading to the plant’s death .
Action Environment
Factors such as temperature, light, and soil ph can influence the effectiveness and stability of similar compounds like mcpa .
Biochemical Analysis
Biochemical Properties
5-[(4-Methylphenoxy)methyl]-2-furoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can affect metabolic pathways by altering the activity of key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of specific genes. The compound’s structure allows it to fit into the binding pockets of various enzymes, making it a versatile tool in molecular biology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are crucial for understanding the compound’s potential long-term impacts in biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound can affect the activity of enzymes involved in the citric acid cycle, leading to changes in the production of ATP and other key metabolites. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be preferentially taken up by certain cell types or tissues, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, localization to the mitochondria can influence cellular respiration, while localization to the nucleus can affect gene expression .
Properties
IUPAC Name |
5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-9-2-4-10(5-3-9)16-8-11-6-7-12(17-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFHOLRIPOTVQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230743 | |
Record name | 5-[(4-Methylphenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-89-3 | |
Record name | 5-[(4-Methylphenoxy)methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832740-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Methylphenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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